
Benzyl 2-(methoxyimino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(methoxyimino)butanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various applications, including perfumes and flavoring agents . This particular compound has a unique structure that makes it interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing esters, including Benzyl 2-(methoxyimino)butanoate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol under acidic or basic conditions . Another method involves the reaction of carboxylic acids with alcohols, although this is less common due to the need for specific conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using acid chlorides and alcohols. The reaction conditions are carefully controlled to ensure high yield and purity. Catalysts may be used to speed up the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(methoxyimino)butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to an alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Nucleophiles such as Grignard reagents.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(methoxyimino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including fungicidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of perfumes, flavoring agents, and other commercial products.
Mechanism of Action
The mechanism of action of Benzyl 2-(methoxyimino)butanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Another ester with a similar structure but different functional groups.
Ethyl acetate: A common ester used in various applications.
Isopropyl butanoate: Similar in structure but with different alkyl groups.
Uniqueness
Benzyl 2-(methoxyimino)butanoate is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
112214-33-2 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
benzyl 2-methoxyiminobutanoate |
InChI |
InChI=1S/C12H15NO3/c1-3-11(13-15-2)12(14)16-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
FKHJHNZGGVHZGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NOC)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
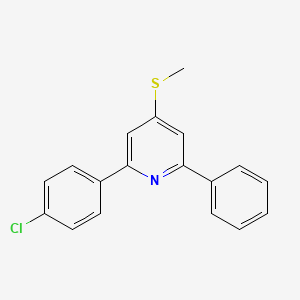
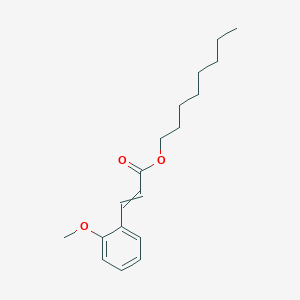
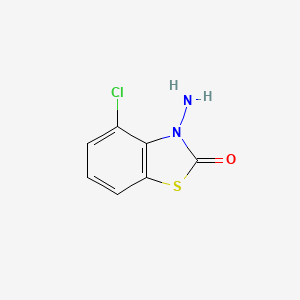
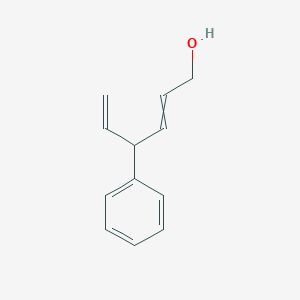


![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
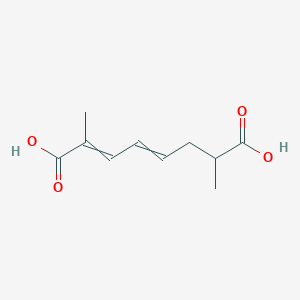
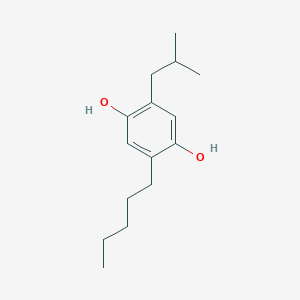
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-iodo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(S*)]-(9CI)](/img/structure/B14304769.png)
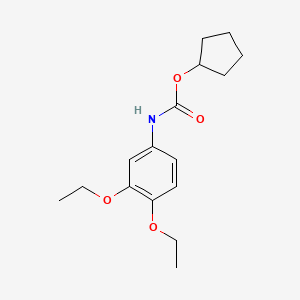
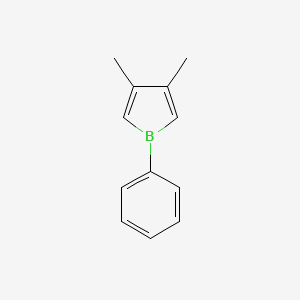
![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
